3-Hydroxy-3-methylglutaric-d3 Anhydride
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Overview
Description
3-Hydroxy-3-methylglutaric-d3 Anhydride is a stable isotope-labeled compound with the molecular formula C6H5D3O4 and a molecular weight of 147.14 g/mol . It is commonly used in scientific research for its unique properties, particularly in the study of metabolic pathways and enzyme mechanisms.
Preparation Methods
The synthesis of 3-Hydroxy-3-methylglutaric-d3 Anhydride involves the incorporation of deuterium atoms into the molecular structure. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions . Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the product.
Chemical Reactions Analysis
3-Hydroxy-3-methylglutaric-d3 Anhydride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like acetone and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used but can include various derivatives of the original compound.
Scientific Research Applications
3-Hydroxy-3-methylglutaric-d3 Anhydride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Hydroxy-3-methylglutaric-d3 Anhydride involves its interaction with specific enzymes and metabolic pathways. It acts as an inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A reductase, the rate-limiting enzyme in cholesterol synthesis . By inhibiting this enzyme, the compound reduces the production of cholesterol and other isoprenoids, playing a critical role in cellular cholesterol homeostasis .
Comparison with Similar Compounds
3-Hydroxy-3-methylglutaric-d3 Anhydride can be compared with other similar compounds, such as:
3-Hydroxy-3-methylglutaric Anhydride: The non-deuterated version of the compound, used in similar research applications but without the stable isotope labeling.
3-Hydroxy-3-methylglutaric Acid: Another related compound used in metabolic research and enzyme studies.
The uniqueness of this compound lies in its stable isotope labeling, which allows for more precise and accurate studies of metabolic pathways and enzyme mechanisms .
Properties
IUPAC Name |
4-hydroxy-4-(trideuteriomethyl)oxane-2,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O4/c1-6(9)2-4(7)10-5(8)3-6/h9H,2-3H2,1H3/i1D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWOCHZAKVUAJQJ-FIBGUPNXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)OC(=O)C1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1(CC(=O)OC(=O)C1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10473680 |
Source
|
Record name | Dicrotalic-d3 Anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10473680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115135-38-1 |
Source
|
Record name | Dicrotalic-d3 Anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10473680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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